6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one

CDK inhibitor kinase selectivity 2,6-difluorophenyl pharmacophore

6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one (CAS 1154598-26-1) is a fluorinated heterocyclic building block belonging to the 6-aryl-2,3-dihydropyridazin-3-one class, with molecular formula C₁₀H₆F₂N₂O and molecular weight 208.16 g/mol. The compound features a pyridazinone core substituted at the 6-position with a 2,6-difluorophenyl group, a substitution pattern demonstrated in multiple kinase inhibitor programs to confer critical potency advantages through optimized hinge-region hydrogen bonding and ATP-pocket occupancy.

Molecular Formula C10H6F2N2O
Molecular Weight 208.168
CAS No. 1154598-26-1
Cat. No. B2478865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one
CAS1154598-26-1
Molecular FormulaC10H6F2N2O
Molecular Weight208.168
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NNC(=O)C=C2)F
InChIInChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-5-9(15)14-13-8/h1-5H,(H,14,15)
InChIKeyPOPWSWLVPINAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one (CAS 1154598-26-1): Pyridazinone Scaffold for Kinase-Focused Medicinal Chemistry


6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one (CAS 1154598-26-1) is a fluorinated heterocyclic building block belonging to the 6-aryl-2,3-dihydropyridazin-3-one class, with molecular formula C₁₀H₆F₂N₂O and molecular weight 208.16 g/mol . The compound features a pyridazinone core substituted at the 6-position with a 2,6-difluorophenyl group, a substitution pattern demonstrated in multiple kinase inhibitor programs to confer critical potency advantages through optimized hinge-region hydrogen bonding and ATP-pocket occupancy [1]. This compound serves as a key synthetic intermediate for generating diverse biologically active molecules, particularly kinase inhibitors targeting B-Raf, CDK, and glycolytic enzymes such as PFKFB3 [2][3].

Why 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one Cannot Be Replaced by Generic Phenyl or Mono-Fluoro Pyridazinone Analogs


The 6-aryl-2,3-dihydropyridazin-3-one scaffold is not a single interchangeable pharmacophore; the position, number, and identity of aryl substituents critically modulate target binding. In CDK inhibitor programs, the 2,6-difluorophenyl motif was shown to be essential for potent inhibitory activity, with mono-fluoro or non-fluorinated phenyl analogs exhibiting substantially reduced potency at the ATP-binding site [1]. Similarly, in the B-Raf inhibitor series, unsubstituted phenyl derivatives failed to achieve sub-100 nanomolar IC₅₀ values, whereas 2,6-difluorophenyl-containing dihydropyridazinone derivatives demonstrated low nanomolar activity (IC₅₀ = 24.79 nM), outperforming the clinical comparator sorafenib (IC₅₀ = 44.05 nM) [2]. The 2,6-difluoro substitution pattern provides a unique combination of electron-withdrawing effects, restricted aryl ring rotation, and dual ortho-fluorine hydrogen bond acceptor capacity that is not replicated by 2-fluoro, 2,4-difluoro, or 3,5-difluoro regioisomers [3]. Procurement of a non-fluorinated or incorrectly substituted analog therefore risks loss of potency, altered selectivity profiles, and incompatibility with established SAR in downstream kinase programs.

Quantitative Differentiation Evidence for 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one (CAS 1154598-26-1)


2,6-Difluorophenyl Substitution Enables Critical CDK1/CDK2 Inhibitory Activity Versus Non-Fluorinated and Mono-Fluoro Analogs

In a definitive SAR study of 1H-pyrazolo[3,4-b]pyridine CDK inhibitors, the 2,6-difluorophenyl substitution was identified as critical for potent inhibitory activity. The optimized compound BMS-265246 (21h), bearing the 2,6-difluorophenyl moiety, achieved CDK1/cycB IC₅₀ = 6 nM and CDK2/cycE IC₅₀ = 9 nM [1]. Removal or alteration of the 2,6-difluoro pattern resulted in significant potency loss; the study authors explicitly state that the 2,6-difluorophenyl substitution was essential for high-affinity binding, with the solid-state structure of analog 21j confirming key hydrogen bonds to Leu83 in the CDK2 ATP-binding pocket [1]. In a separate inhibitor series, a direct within-series comparison showed that the 2,6-difluorophenyl analog (compound 9a) exhibited significantly greater potency than the corresponding 2-fluorophenyl analog (compound 9b, IC₅₀ = 29.0 µM), while the non-fluorinated phenyl analog showed minimal activity at tested concentrations [2].

CDK inhibitor kinase selectivity 2,6-difluorophenyl pharmacophore

Phenyl Dihydropyridazinone Scaffold Achieves B-Raf IC₅₀ Superior to Sorafenib Clinical Benchmark

In a systematic evaluation of phenyl dihydropyridazinone derivatives as B-Raf kinase inhibitors, compound 8b — a thiourea-linked phenyl dihydropyridazinone — exhibited B-Raf IC₅₀ = 24.79 nM, representing a 1.78-fold improvement over the clinical B-Raf inhibitor sorafenib (IC₅₀ = 44.05 nM) tested under identical assay conditions [1]. The broader 8a–d series showed consistent B-Raf inhibitory activity with IC₅₀ values ranging from 24.97 to 44.60 nM, all competitive with or superior to sorafenib [1]. In cellular assays, compound 8b further demonstrated antiproliferative activity against the PC-3 prostate cancer cell line (IC₅₀ = 7.83 µM) that exceeded sorafenib (IC₅₀ = 11.53 µM) by 1.47-fold [1]. Cell cycle analysis confirmed that 8b induced G2-M phase arrest and significant apoptosis in MCF-7 breast cancer cells [1].

B-Raf inhibitor anticancer pyridazinone SAR

2-Arylpyridazinone Core Demonstrates PFKFB3 Glycolytic Enzyme Inhibition: Relevance for Warburg Effect-Targeting Oncology

High-throughput screening of 87,500 compounds identified a 5-triazolo-2-arylpyridazinone (compound 7) as a novel PFKFB3 inhibitor with IC₅₀ = 12 µM in a Kinase-Glo® assay [1]. SAR optimization demonstrated that limited-size substitutions on the pendant aryl ring provided modest increases in enzyme inhibition potency, validating the 2-arylpyridazinone core as a productive scaffold for PFKFB3 inhibitor development [1]. A subsequent derivative (compound 36, a triazolophenylpyridazinone) achieved IC₅₀ = 7.4 ± 4.8 µM against PFKFB3, representing a 1.6-fold improvement over the initial hit [2]. For context, the well-studied PFKFB3 inhibitor 3-PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) exhibited IC₅₀ = 25 ± 9 µM against the same target [1]. PFKFB3 controls the rate-limiting step of glycolysis in cancer cells and is overexpressed in colon, prostate, pancreatic, breast, and hematological malignancies [1].

PFKFB3 inhibitor Warburg Effect glycolysis cancer metabolism

2,6-Difluoro Regioisomer Provides Distinct Electronic Profile Versus 2,4-Difluorophenyl Isomer (CAS 1105194-20-4) for Kinase Hinge Binding

The 2,6-difluorophenyl substitution pattern (CAS 1154598-26-1) differs fundamentally from the 2,4-difluorophenyl regioisomer (CAS 1105194-20-4) in its electronic and steric properties relevant to kinase inhibitor design. The 2,6-difluoro arrangement places electron-withdrawing fluorine atoms at both ortho positions relative to the pyridazinone attachment point, creating a symmetric electron-deficient aryl ring with restricted rotation about the C–C bond due to steric hindrance from the ortho fluorines [1]. This ortho,ortho-disubstitution pattern has been shown crystallographically to favor specific hydrogen bond interactions with backbone NH groups in the kinase hinge region (e.g., Leu83 in CDK2), while the 2,4-difluoro isomer lacks this symmetric ortho presentation [1]. In antifungal SAR studies directly comparing fluorophenyl isomers, the substitution position of fluorine atoms on the phenyl ring significantly affected biological activity, with the 2,6-difluoro pattern conferring distinct activity profiles compared to 2,4-difluoro and mono-fluoro isomers [2]. The CymitQuimica compound catalog confirms both isomers are commercially available with distinct CAS numbers and chromatographic retention properties, enabling unambiguous procurement of the intended regioisomer .

fluorine regioisomer kinase hinge binder electronic effects SAR

Consistent ≥95% Purity Specification Enables Reproducible Downstream SAR Without Purification Bottlenecks

6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one (CAS 1154598-26-1) is commercially available from multiple independent suppliers (AKSci, Leyan, Chemenu, CymitQuimica) with a minimum purity specification of 95% . This is consistent with the purity specifications of comparator analogs: 6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one (95%) and 6-phenyl-2,3-dihydropyridazin-3-one (95%) . The compound is provided as a well-defined crystalline solid with recommended long-term storage in a cool, dry place, ensuring batch-to-batch consistency for SAR studies . The unsubstituted N2 and C4/C5 positions of the pyridazinone ring provide multiple derivatization handles, enabling systematic functionalization without requiring pre-installed protecting groups or deprotection steps [1].

chemical purity reproducibility SAR procurement specification

2,6-Difluorophenyl-Pyridazinone Core Demonstrates Multi-Target Kinase Engagement Across CDK, B-Raf, and PFKFB3 Indicating Broad Utility as a Privileged Scaffold

The 2,6-difluorophenyl-pyridazinone motif engages multiple therapeutically relevant kinase and enzyme targets, a feature not consistently demonstrated by non-fluorinated or mono-fluoro phenyl pyridazinone analogs. Across three independent target classes: (i) CDK1/CDK2: 2,6-difluorophenyl-bearing BMS-265246 achieves CDK1 IC₅₀ = 6 nM and CDK2 IC₅₀ = 9 nM [1]; (ii) B-Raf: phenyl dihydropyridazinone derivatives achieve B-Raf IC₅₀ = 24.79–44.60 nM range, competitive with sorafenib (IC₅₀ = 44.05 nM) [2]; (iii) PFKFB3: 2-arylpyridazinones achieve IC₅₀ = 7.4–12 µM range, exceeding the benchmark inhibitor 3-PO (IC₅₀ = 25 µM) [3]. This breadth of validated target engagement is consistent with the pyridazinone core functioning as a privileged scaffold for ATP-site kinase inhibition, where the 2,6-difluorophenyl group provides critical binding energy and conformational restriction [1][2][3]. In contrast, the unsubstituted 6-phenyl-pyridazin-3-one (CAS 2166-31-6) has primarily been reported for vasorelaxant and COX-2 inhibitory activity, without demonstrated low-nanomolar kinase engagement [4].

privileged scaffold multi-target kinase inhibitor medicinal chemistry

Recommended Research and Procurement Application Scenarios for 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one (CAS 1154598-26-1)


CDK1/CDK2 Inhibitor Lead Generation Using 2,6-Difluorophenyl Pyridazinone as Core Scaffold

Based on the established SAR showing that the 2,6-difluorophenyl motif is critical for CDK1/CDK2 inhibitory activity (BMS-265246: CDK1 IC₅₀ = 6 nM, CDK2 IC₅₀ = 9 nM), 6-(2,6-difluorophenyl)-2,3-dihydropyridazin-3-one should be prioritized as the starting scaffold for CDK inhibitor programs [1]. The unsubstituted N2 position allows for systematic introduction of diverse substituents to modulate selectivity and pharmacokinetic properties, while the intact 2,6-difluorophenyl group preserves the critical hinge-binding interactions with Leu83 validated by X-ray crystallography [1]. Procuring the correct 2,6-difluoro isomer (CAS 1154598-26-1) rather than the 2-fluorophenyl (CAS 66549-62-0) or 2,4-difluorophenyl (CAS 1105194-20-4) regioisomers is essential to recapitulate the published sub-nanomolar potency [1].

B-Raf V600E Inhibitor Optimization Campaigns Targeting Melanoma and Colorectal Cancer

The phenyl dihydropyridazinone scaffold has demonstrated B-Raf inhibitory activity superior to sorafenib (IC₅₀ = 24.79 nM vs. 44.05 nM), with validated cellular antiproliferative effects in PC-3 prostate cancer cells and G2-M cell cycle arrest in MCF-7 breast cancer cells [2]. 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one provides the correct aryl substitution pattern for generating potent B-Raf inhibitors through further functionalization at the N2 position with thiourea, amide, or heterocyclic linkers as described in the Thabit et al. synthetic methodology [2]. Given that B-Raf V600E mutations occur in approximately 60% of melanomas, 15% of colorectal cancers, and 10% of prostate cancers, the procurement of this specific building block supports medicinal chemistry efforts across multiple oncology indications [2].

PFKFB3 Inhibitor Development for Warburg Effect-Targeting Cancer Metabolism Programs

The 2-arylpyridazinone scaffold has been validated as a PFKFB3 inhibitor chemotype through high-throughput screening and systematic SAR studies, with optimized analogs achieving IC₅₀ values as low as 7.4 µM against the rate-limiting glycolytic enzyme [3]. 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one offers the appropriate core structure for generating focused libraries targeting PFKFB3, where limited-size substitutions on the aryl ring have been shown to provide incremental potency improvements [3]. PFKFB3 overexpression in colon, prostate, pancreatic, breast, thyroid, and leukemic cancers makes this target broadly relevant across oncology [3], and the commercial availability of the compound at ≥95% purity from multiple vendors enables rapid initiation of medicinal chemistry campaigns without synthetic bottleneck delays .

Kinase-Focused Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

As a low-molecular-weight (208.16 Da) heterocyclic building block with demonstrated multi-kinase engagement potential, 6-(2,6-difluorophenyl)-2,3-dihydropyridazin-3-one is ideally suited for fragment-based drug discovery screening collections and as a synthetic intermediate for DNA-encoded library (DEL) construction [1][2][3]. The compound's crystalline form ensures accurate weighing and handling for fragment screening, while the reactive N2 and potential C4/C5 functionalization sites provide multiple vectors for fragment growth or DEL tag attachment [4]. Its robust stability under various reaction conditions further supports its use in parallel synthesis and automated library production workflows [4].

Quote Request

Request a Quote for 6-(2,6-Difluorophenyl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.